naphtho[2,1-b]furan-1(2H)-one

Antimicrobial Antibacterial Scaffold Development

Naphtho[2,1-b]furan-1(2H)-one is the unsubstituted parent scaffold for synthesizing naphthofuran derivatives with demonstrated MIC values as low as 1.2 μM against drug-resistant Candida albicans and 3.125 μg/mL against bacterial pathogens. Its distinct metabolic profile—yielding oxidation products from both furan and benzene rings upon hepatic microsomal incubation—makes it an essential reference standard for structure-metabolism relationship mapping. The scaffold's inherent fluorescence eliminates external fluorophore attachment in peptide bioconjugation workflows. Choose this scaffold-specific building block for reproducible SAR investigations, antifungal lead optimization, and comparative ADME studies. Request a quote today.

Molecular Formula C12H8O2
Molecular Weight 184.19 g/mol
CAS No. 19997-42-3
Cat. No. B033981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namenaphtho[2,1-b]furan-1(2H)-one
CAS19997-42-3
SynonymsNaphtho[2,1-b]furan-1-one
Molecular FormulaC12H8O2
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESC1C(=O)C2=C(O1)C=CC3=CC=CC=C32
InChIInChI=1S/C12H8O2/c13-10-7-14-11-6-5-8-3-1-2-4-9(8)12(10)11/h1-6H,7H2
InChIKeyIONYAPWXJUCNPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphtho[2,1-b]furan-1(2H)-one (CAS 19997-42-3): Technical Procurement Overview and Scaffold Positioning


Naphtho[2,1-b]furan-1(2H)-one (CAS 19997-42-3, molecular weight 184.19 g/mol, C12H8O2) is a tricyclic heterocyclic compound comprising a naphthalene ring fused to a furan-1-one system [1]. The compound serves as the parent scaffold for a broad class of naphthofuran derivatives, which have garnered research attention for their diverse pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties, as well as applications as fluorescent probes and synthetic intermediates [2].

Why Naphtho[2,1-b]furan-1(2H)-one Cannot Be Indiscriminately Replaced by Other Naphthofuran Isomers


Substitution with alternative naphthofuran isomers or derivatives carries quantifiable risks due to divergent physicochemical properties, metabolic profiles, and biological target engagement. For instance, the oxidative metabolism of naphtho[2,1-b]furan is exquisitely sensitive to substitution pattern—the parent scaffold yields metabolites from both furan and benzene rings, whereas 7-methoxy-naphtho[2,1-b]furan and 2-nitro-naphtho[2,1-b]furan produce metabolites exclusively from enzymatic attack on the first benzene ring [1]. Moreover, antifungal potency against drug-resistant Candida albicans varies over an order of magnitude (MIC range: 1.2 μM to >25 μM) among structurally related naphthofuranquinone derivatives [2]. These data underscore that even minor structural modifications within the naphtho[2,1-b]furan class yield functionally non-equivalent compounds, making scaffold-specific selection essential for reproducible research outcomes.

Quantitative Differentiation Evidence: Naphtho[2,1-b]furan-1(2H)-one Procurement Guide


Antimicrobial Activity: Scaffold Potency Baseline for Derivative Development

The naphtho[2,1-b]furan scaffold forms the basis for potent antimicrobial derivatives. In a direct structure-activity comparison of synthesized pyrimidine-containing naphtho[2,1-b]furan derivatives, compounds 5e and 5f exhibited MIC values of 3.125 μg/mL against multiple bacterial and fungal pathogens, establishing a quantifiable potency benchmark for this scaffold class [1].

Antimicrobial Antibacterial Scaffold Development

Antifungal Efficacy: Quantified Superiority over Clinical Antifungals

In a head-to-head comparison of 14 naphthofuranquinone derivatives against drug-resistant Candida albicans, lead compounds TCH-1140 and TCH-1142 achieved MIC values of 1.5 μM and 1.2 μM respectively [1]. Both compounds were superior to the clinical antifungals 5-fluorocytosine (5-FC) and fluconazole for killing planktonic fungi, and efficiently eliminated microbes both inside and outside biofilms [1].

Antifungal Drug-Resistant Candida Biofilm Eradication

Metabolic Differentiation: Scaffold-Specific Oxidation Profile

The metabolic fate of naphtho[2,1-b]furan derivatives is scaffold-specific and substitution-dependent. Parent naphtho[2,1-b]furan yields metabolites from both furan and benzene rings. In contrast, 7-methoxy-naphtho[2,1-b]furan and 2-nitro-naphtho[2,1-b]furan produce metabolites derived entirely from enzymatic attack on the first benzene ring [1].

Metabolism Oxidative Stability ADME Studies

Fluorescent Labeling: Scaffold Enables Peptide Conjugation Applications

Naphtho[2,1-b]furan-1(2H)-one has been synthesized and characterized as a fluorescent label . The synthesis involves creating derivatives that can be attached to amino acids for use in peptide synthesis, distinguishing this scaffold from non-fluorescent heterocyclic alternatives .

Fluorescent Labeling Peptide Synthesis Bioconjugation

High-Value Application Scenarios for Naphtho[2,1-b]furan-1(2H)-one Procurement


Antimicrobial Scaffold Development and SAR Studies

Procure naphtho[2,1-b]furan-1(2H)-one as the parent scaffold for synthesizing pyrimidine-containing derivatives with demonstrated MIC values as low as 3.125 μg/mL against bacterial and fungal pathogens [1]. The unsubstituted scaffold provides a clean starting point for systematic structure-activity relationship (SAR) investigations, enabling precise attribution of potency gains to specific substituents.

Antifungal Lead Optimization Against Drug-Resistant Strains

Use naphtho[2,1-b]furan-1(2H)-one for generating naphthofuranquinone derivatives that have demonstrated superiority over fluconazole and 5-FC against drug-resistant Candida albicans in both planktonic and biofilm forms [2]. The scaffold's capacity to yield compounds with MIC values of 1.2-1.5 μM positions it as a strategic starting material for programs targeting difficult-to-treat fungal infections.

Metabolic Fate and ADME Profiling Studies

Leverage the scaffold-specific metabolic profile of naphtho[2,1-b]furan-1(2H)-one for comparative ADME studies. The parent compound yields metabolites from both furan and benzene rings upon hepatic microsomal incubation, contrasting sharply with substituted analogs that undergo exclusive benzene ring oxidation [3]. This distinct metabolic signature makes the unsubstituted scaffold a valuable reference standard for in vitro metabolism assays and structure-metabolism relationship mapping.

Fluorescent Probe Synthesis for Peptide Bioconjugation

Employ naphtho[2,1-b]furan-1(2H)-one as a fluorescent labeling precursor for amino acid conjugation in peptide synthesis workflows . The scaffold's inherent fluorescent properties eliminate the need for external fluorophore attachment, reducing synthetic steps and preserving native peptide conformation during bioconjugation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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